4-Hydroxy-3-methoxybenzohydrazide

Description

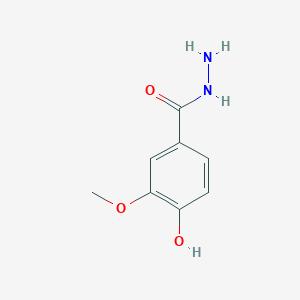

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVJTGNFMZKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332831 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100377-63-7 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Spectral Characterization of 4-Hydroxy-3-methoxybenzohydrazide

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 4-Hydroxy-3-methoxybenzohydrazide, a versatile intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

This compound, also known as vanillic acid hydrazide, is typically synthesized through the hydrazinolysis of the corresponding ester, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the hydrazide and methanol as a byproduct.

Experimental Protocol:

A general and widely adopted procedure for the synthesis is as follows:

-

Reaction Setup: A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and hydrazine hydrate (a molar excess, typically 3-5 equivalents) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask.

-

Reflux: The reaction mixture is heated under reflux for a period of 6 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the excess solvent and hydrazine hydrate are removed under reduced pressure.

-

Purification: The resulting crude product is then purified by recrystallization from a suitable solvent, commonly methanol or ethanol, to yield the pure this compound as a solid.

This synthetic approach is analogous to the preparation of other benzohydrazide derivatives, such as 4-methoxybenzohydrazide, where methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol.[1]

Synthesis workflow for this compound.

Spectral Characterization

The structural elucidation of the synthesized this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

2.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 1. The spectrum is expected to show characteristic peaks for the O-H, N-H, C=O, and C-O functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Phenolic O-H | Stretching | 3400 - 3200 (broad) |

| N-H (hydrazide) | Stretching | 3350 - 3250 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2950 - 2850 |

| C=O (amide I) | Stretching | 1680 - 1630 |

| N-H (amide II) | Bending | 1620 - 1580 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (methoxy) | Stretching | 1280 - 1200 and 1050 - 1000 |

Table 1: Expected FT-IR Spectral Data for this compound.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group protons, the phenolic hydroxyl proton, and the hydrazide protons. The expected chemical shifts are detailed in Table 2.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (hydrazide) | ~4.3 | Singlet | 2H |

| -NH- (hydrazide) | ~9.5 | Singlet | 1H |

| Aromatic C-H | 6.8 - 7.5 | Multiplet | 3H |

| Phenolic -OH | ~9.6 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

Table 2: Expected ¹H NMR Spectral Data for this compound.

For a closely related compound, N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the OH proton at 9.55 ppm and a singlet for the NH proton at 11.68 ppm.[2] The methoxy protons appeared as a singlet at 3.84 ppm.[2]

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts are presented in Table 3.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165 - 170 |

| Aromatic C-O (phenol) | 148 - 152 |

| Aromatic C-O (methoxy) | 147 - 151 |

| Aromatic C-C (quaternary) | 120 - 125 |

| Aromatic C-H | 110 - 125 |

| Methoxy (-OCH₃) | ~56 |

Table 3: Expected ¹³C NMR Spectral Data for this compound.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₀N₂O₃), the expected molecular ion peak [M]⁺ would be observed at m/z 182.07.

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| [M]⁺ ion (m/z) | 182.07 |

Table 4: Expected Mass Spectrometry Data for this compound.

The PubChem database lists the molecular formula as C8H10N2O3 and a molecular weight of 182.18 g/mol .[3]

Logical Flow of Characterization

The characterization process follows a logical progression to confirm the identity and purity of the synthesized compound.

Logical workflow for the spectral characterization of the synthesized compound.

This guide provides the essential details for the successful synthesis and thorough spectral characterization of this compound, which serves as a critical starting material for the synthesis of various biologically active molecules.[4] The provided protocols and expected data will be a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Hydroxy-3-methoxybenzohydrazide (also known as Vanillic acid hydrazide). This compound serves as a crucial building block in the synthesis of various derivatives, particularly Schiff bases, which have shown promising biological activities.

Core Physicochemical Properties

This compound is a solid, crystalline powder at room temperature.[1] Its structure, incorporating a vanilloid moiety and a hydrazide functional group, dictates its chemical reactivity and physical characteristics. The presence of both hydrogen bond donors and acceptors influences its solubility and crystal packing.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Vanillic Acid Hydrazide, 4-Hydroxy-3-methoxybenzoic acid hydrazide | [2] |

| CAS Number | 100377-63-7 | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Monoisotopic Mass | 182.06914219 Da | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| XLogP3 (Predicted) | 0.4 | [3] |

| Hydrogen Bond Donors | 3 | [2] (Computed) |

| Hydrogen Bond Acceptors | 4 | [2] (Computed) |

| Rotatable Bond Count | 2 | [2] (Computed) |

| SMILES | COC1=C(C=CC(=C1)C(=O)NN)O | [2][3] |

| InChI | InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) | [2][3] |

| InChIKey | AWVJTGNFMZKXDN-UHFFFAOYSA-N | [2][3] |

Solubility Profile The compound's solubility is influenced by its dual hydrophilic and hydrophobic nature.

-

Water : It is generally soluble in water, a characteristic enhanced by the hydrophilic hydroxyl and hydrazide groups.[1]

-

Organic Solvents : It is also soluble in polar organic solvents like methanol and ethanol.[1]

-

Temperature : As is common with many solid solutes, its solubility typically increases with a rise in solvent temperature.[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound

This compound is typically synthesized via the hydrazinolysis of the corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Protocol 1: Conventional Reflux Method This method is adapted from the general synthesis of benzohydrazides.[4]

-

Reaction Setup : A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and hydrazine hydrate (5-10 equivalents) is prepared in a round-bottom flask. Methanol is used as the solvent.

-

Reflux : The mixture is heated under reflux for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure (e.g., using a rotary evaporator).

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent, typically methanol or ethanol, to yield the pure this compound product.[4]

Protocol 2: Microwave-Assisted Synthesis Microwave irradiation can significantly shorten reaction times.[5]

-

Reaction Setup : Methyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (5 equivalents) are mixed in a microwave-safe reaction vessel.[5]

-

Irradiation : The mixture is subjected to microwave irradiation until the reaction is complete, as monitored by TLC.[5]

-

Work-up and Purification : The cooled reaction mixture is added to water. The precipitated solid is collected by filtration, washed, and recrystallized from 95% ethanol to afford the pure product.[5]

Synthesis of N'-substituted Benzohydrazide Derivatives (Schiff Bases)

This compound is a common precursor for synthesizing hydrazone Schiff bases, which are investigated for various biological activities.

General Protocol for Schiff Base Formation

-

Condensation : this compound (1 equivalent) and a selected aldehyde or ketone (1 equivalent) are dissolved in a suitable solvent, such as ethanol or methanol.[6] A catalytic amount of acid (e.g., acetic acid) is often added.[4]

-

Reaction : The mixture is typically refluxed for 3-5 hours.[4][6]

-

Isolation : Upon cooling, the Schiff base product often precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried.

-

Purification : If necessary, the product is further purified by recrystallization.

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify characteristic functional groups. Key peaks would include N-H stretching (hydrazide), O-H stretching (phenol), C=O stretching (amide), and C-O stretching (methoxy).[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. The ¹H NMR spectrum provides information on the chemical environment of protons, including aromatic, methoxy, hydroxyl, and hydrazide protons.[2][7]

-

Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound.[2][7]

-

Elemental Analysis (CHN) : Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values to confirm the compound's empirical formula.

Visualized Workflow

General Synthesis and Characterization Workflow

The following diagram illustrates the typical workflow for the laboratory synthesis and subsequent analysis of benzohydrazide derivatives, starting from the corresponding ester.

Caption: General workflow for benzohydrazide synthesis and analysis.

Biological Context: Antiglycation Activity

Derivatives of this compound, particularly its Schiff bases, have been evaluated for their antiglycation activity.[4][8] Glycation is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. The inhibitory potential of these compounds against protein glycation suggests their therapeutic potential in mitigating diseases associated with high glycation stress.[4] Compounds with hydroxyl groups, especially in the para position, have been noted to be effective inhibitors of glycoxidation.[8]

Caption: Inhibition of advanced glycation end-product (AGE) formation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H10N2O3 | CID 468601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-3-methoxybenzohydrazide CAS number and molecular structure

CAS Number: 100377-63-7

Molecular Formula: C₈H₁₀N₂O₃

Molecular Weight: 182.18 g/mol

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxybenzohydrazide, a versatile molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological activities.

Molecular Structure

The molecular structure of this compound features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a hydrazide (-CONHNH₂) functional group.

IUPAC Name: this compound[1]

Canonical SMILES: COC1=C(C=CC(=C1)C(=O)NN)O

InChI Key: AWVJTGNFMZKXDN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 181.0 °C (for N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide) | [2] |

| XLogP3-AA | 0.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis

The synthesis of this compound and its derivatives, such as Schiff bases, is well-documented in the scientific literature. A common and efficient method involves the condensation reaction between an appropriate aldehyde and a hydrazide.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes the synthesis of a Schiff base derivative, N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, which incorporates the core structure of interest.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde

-

4-methoxybenzohydrazide

-

95% Ethanol

Procedure:

-

Dissolve 0.1 mmol of 4-hydroxy-3-methoxybenzaldehyde in 50 ml of 95% ethanol.[3]

-

Add 0.1 mmol of 4-methoxybenzohydrazide to the solution.[3]

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, remove the excess ethanol by distillation.[3]

-

The resulting solid product is filtered and washed with ethanol.[3]

-

For further purification, colorless block-like crystals can be obtained by slow evaporation from a 95% ethanol solution at room temperature.[3]

The synthesis workflow is depicted in the following diagram:

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential for the development of novel therapeutic agents.

Antiglycation Activity

Several studies have investigated the antiglycation properties of benzoylhydrazones derived from this compound. Glycation is a non-enzymatic reaction between proteins and sugars, and its inhibition is a therapeutic target for preventing diabetic complications. Certain derivatives have shown potent antiglycation activity, with some compounds exhibiting greater efficacy than the standard drug, rutin.[2] The presence and position of hydroxyl groups on the aromatic rings are critical for this activity.[2]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Novel derivatives of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide have been synthesized and evaluated as tyrosinase inhibitors.[4] Some of these compounds have displayed significant anti-tyrosinase activity, with competitive inhibition kinetics observed for the most potent derivatives.[4] Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the tyrosinase enzyme.[4]

The general mechanism of action for many hydrazone derivatives involves their ability to chelate metal ions within the active sites of metalloenzymes or to scavenge free radicals, thereby mitigating oxidative stress.

The logical relationship for its application in tyrosinase inhibition is as follows:

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel bioactive compounds. Its derivatives have shown promising results as antiglycation agents and tyrosinase inhibitors, warranting further investigation for their therapeutic potential. The straightforward synthesis and the tunability of its chemical structure make it an attractive starting point for the development of new drugs targeting a variety of diseases. Future research should focus on optimizing the structure-activity relationships of its derivatives to enhance their potency and selectivity.

References

- 1. This compound | C8H10N2O3 | CID 468601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Hydroxy-3-methoxybenzohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzohydrazide, a derivative of the naturally occurring phenolic compound vanillic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities. These derivatives, often incorporating hydrazone linkages, have garnered considerable attention in medicinal chemistry due to their potential therapeutic applications. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, which are largely attributed to the presence of the hydrazone group (-CO-NH-N=CH-) and the phenolic moiety. These structural features contribute to their ability to interact with various biological targets.

Anticancer Activity

Hydrazone derivatives of this compound have emerged as a promising class of anticancer agents.[1] Numerous studies have reported their cytotoxic effects against a range of human cancer cell lines. For instance, certain hydrazide-hydrazone derivatives have shown potent activity against human liver (HepG2) and leukaemia (Jurkat) cancer cell lines, with IC50 values significantly lower than the standard anticancer drug 5-Fluorouracil.[2] Some compounds have demonstrated selectivity towards specific cancer cell lines, such as prostate cancer (PPC-1) and melanoma (IGR39).[3] The anticancer mechanism of these derivatives is believed to involve the induction of apoptosis and cell cycle arrest. For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1.[4]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5][6] Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The presence and position of hydroxyl groups on the aromatic ring have been shown to be important for enhancing antimicrobial activity.[6] Some Schiff base derivatives have also shown remarkable antibacterial effects against Streptococcus pneumoniae, Haemophilus influenzae, and Enterococcus faecalis.[7] The proposed mechanism of antibacterial action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[8]

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, which are often attributed to the phenolic hydroxyl group that can act as a hydrogen donor to scavenge free radicals.[5][9] Their radical-scavenging activities have been evaluated using various assays, including the DPPH and ABTS methods.[10] Vanillic acid itself has been shown to have potent antioxidant effects by scavenging free radicals and protecting against oxidative stress-related damage.[9][11][12] The antioxidant capacity of these derivatives makes them potential candidates for mitigating oxidative stress-related diseases.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of several enzymes implicated in disease pathogenesis.

-

Tyrosinase Inhibition: Certain (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives have shown promising inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. One such derivative exhibited competitive inhibition with an IC50 value comparable to the standard inhibitor, kojic acid.[13]

-

Aldose Reductase Inhibition: Novel acyl hydrazones derived from vanillin have demonstrated potent inhibition of aldose reductase, an enzyme involved in the polyol pathway and implicated in diabetic complications. Some of these compounds were found to be significantly more effective than the standard drug epalrestat.[14][15]

-

β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibition: As mentioned earlier, vanillic acylhydrazone derivatives have been developed as potent inhibitors of E. coli FabH, exhibiting strong broad-spectrum antibacterial activity.[8]

-

Antiglycation Activity: Several 4-methoxybenzoylhydrazones have shown potent antiglycation activity, with some compounds being more active than the standard, rutin. This activity is crucial in preventing the formation of advanced glycation end products (AGEs) implicated in diabetic complications.[16]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives as reported in the literature.

Table 1: Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Hydrazide-hydrazones | Jurkat (Leukaemia) | 3.14 | [2] |

| Hydrazide-hydrazones | HepG2 (Liver Cancer) | 2.82 - 7.61 | [2] |

| Diphenylamine-pyrrolidinone-hydrazones | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [3] |

| Diphenylamine-pyrrolidinone-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [3] |

| Quinoline Hydrazides | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [4] |

| Quinoline Hydrazides | Kelly (Neuroblastoma) | 1.3 - 2.4 | [4] |

| Quinoline Hydrazides | MCF-7 (Breast Cancer) | > 25 | [4] |

| Quinoline Hydrazides | MDA-MB-231 (Breast Cancer) | 18.8 | [4] |

Table 2: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Vanillic acylhydrazones | Various bacterial strains | 0.39 - 1.56 | [8] |

Table 3: Enzyme Inhibition

| Compound Class | Enzyme | IC50 (µM) | Reference |

| (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazides | Tyrosinase | 25.82 | [13] |

| Acyl hydrazones from vanillin | Aldose Reductase | 0.094 - 0.430 | [15] |

| Vanillic acylhydrazones | E. coli FabH | 2.5 | [8] |

| 4-methoxybenzoylhydrazones | Glycation | 216.52 - 748.71 | [16] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature for evaluating the biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Agar Well Diffusion for Antimicrobial Screening

This method is used to assess the antimicrobial activity of the compounds.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 x 10^8 CFU/mL) is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at 517 nm.

-

Reaction Mixture: A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Visualizations

The following diagrams illustrate key concepts related to the biological activities of this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Postulated mechanism of anticancer activity for hydrazone derivatives.

Caption: Mechanism of free radical scavenging by phenolic hydrazone derivatives.

References

- 1. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The new Schiff base 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one: experimental, DFT calculational studies and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antibacterial activities of vanillic acylhydrazone derivatives as potential β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of novel acyl hydrazones derived from vanillin as potential aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 4-Hydroxy-3-methoxybenzohydrazide Compounds: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. These compounds, often synthesized from the naturally occurring vanillin, have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document consolidates key findings on their enzyme inhibitory, antiglycation, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Action

The primary mechanisms through which this compound compounds exert their biological effects are:

-

Enzyme Inhibition: A significant body of research highlights the potent inhibitory effects of these compounds on various enzymes, most notably tyrosinase, which is a key enzyme in melanin biosynthesis. This makes them attractive candidates for development as skin-lightening agents and for treating hyperpigmentation disorders.

-

Antiglycation Activity: These compounds have demonstrated the ability to inhibit the non-enzymatic glycation of proteins, a process implicated in the long-term complications of diabetes mellitus. By preventing the formation of advanced glycation end-products (AGEs), they hold therapeutic potential in managing diabetic sequelae.

-

Antibacterial Activity: Several derivatives of this compound have shown promising activity against a range of bacterial strains. Their ability to disrupt bacterial growth suggests their potential as novel antimicrobial agents.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from published studies.

Table 1: Tyrosinase Inhibitory Activity

| Compound/Derivative | IC50 (µM) | Inhibition Type | Reference Standard (IC50, µM) |

| (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide (6b) | 25.82 | Competitive | Kojic acid (comparable) |

| Thioxo-dihydroquinazolinone derivative (4m) | 15.48 | Mixed | Kojic acid (9.30) |

| 4H-chromene-3-carbonitrile derivative (6f) | 35.38 ± 2.12 | Competitive | Kojic acid |

| Mercapto-phenyl-1,2,4-triazole-thio-quinoline derivative (12j) | 10.49 ± 1.02 | - | - |

| Phenylamino quinazolinone derivative (9r) | 17.02 ± 1.66 | - | Kojic acid (27.56 ± 1.27) |

| Methoxy sulfonamide chalcone (5c) | 430 ± 70 | - | Kojic acid (600 ± 200) |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | 0.013 ± 0.64 (monophenolase), 0.93 ± 0.22 (diphenolase) | Competitive | Kojic acid (22.84 ± 0.09, 24.57 ± 0.23) |

Table 2: Antiglycation Activity

| Compound/Derivative | IC50 (µM) | Reference Standard (IC50, µM) |

| N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide (11) | 287.79 ± 1.59 | Rutin (294.46 ± 1.50) |

| 4-methoxybenzoylhydrazone (1) | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) |

| 4-methoxybenzoylhydrazone (3) | 289.58 ± 2.64 | Rutin (294.46 ± 1.50) |

| 4-methoxybenzoylhydrazone (6) | 227.75 ± 0.53 | Rutin (294.46 ± 1.50) |

| 4-methoxybenzoylhydrazone (7) | 242.53 ± 6.1 | Rutin (294.46 ± 1.50) |

| Vanillic Acid | 45,530 | Aminoguanidine (5,090) |

Table 3: Antibacterial Activity

| Compound/Derivative | Bacterial Strain(s) | Zone of Inhibition (mm) / MIC (µg/mL) |

| Benzoic acid (4-allyloxy-benzylidene)-hydrazide | Mycobacterium tuberculosis | 98.7% inhibition at 200 µg/mL |

| N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide (2) | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Moderate MIC values |

| N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide (3) | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Highest activity in the series |

| 2-chloro-5-nitrobenzaldehyde derived hydrazone (2) | Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus | Effective antibacterial activity |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Tyrosinase Inhibition Assay

This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.

-

Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.

-

Prepare serial dilutions of the test compounds and kojic acid in the buffer. The final DMSO concentration should be below 1%.

-

In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound/control dilution, and 20 µL of the tyrosinase solution to the test wells.

-

For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution. For the blank, add 80 µL of buffer.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

In Vitro Antiglycation Assay (BSA-Glucose Model)

This assay measures the ability of a compound to inhibit the formation of fluorescent advanced glycation end-products (AGEs) from the reaction of bovine serum albumin (BSA) and glucose.

Materials and Reagents:

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Potassium Phosphate Buffer (0.2 M, pH 7.4)

-

Test compounds (dissolved in a suitable solvent)

-

Aminoguanidine (positive control)

-

Microplate spectrofluorometer

Procedure:

-

Prepare a solution containing 10 mg/mL BSA and 500 mM glucose in phosphate buffer.

-

Add the test compound at various concentrations to the BSA-glucose solution.

-

A positive control with aminoguanidine and a negative control without any inhibitor are also prepared.

-

The reaction mixtures are incubated at 37°C for one week.

-

After incubation, the fluorescence intensity of the samples is measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence intensity of the test samples with that of the negative control.

Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)

This method qualitatively assesses the antibacterial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials and Reagents:

-

Test bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test compounds (dissolved in a suitable solvent)

-

Standard antibiotic disks (positive control)

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

-

Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry in a sterile environment.

-

Aseptically place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated MHA plate.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (clear zone around the disk where no bacterial growth is visible) in millimeters.

Signaling Pathways and Molecular Interactions

The therapeutic potential of this compound and its core structure, vanillic acid, extends beyond direct enzyme inhibition to the modulation of key cellular signaling pathways.

PI3K/Akt/β-Catenin Pathway

Vanillic acid has been shown to activate the PI3K/Akt pathway, which in turn leads to the phosphorylation and activation of β-catenin. This pathway is crucial for cell proliferation and survival.[1]

Caption: Vanillic Acid-mediated activation of the PI3K/Akt/β-catenin signaling pathway.

mTOR/p70S6K and Raf/MEK/ERK Pathways

In the context of cancer, vanillic acid has been found to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α) by inhibiting the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways.[2] This action can impede tumor angiogenesis and proliferation.

Caption: Inhibition of mTOR and Raf/MEK/ERK pathways by Vanillic Acid, leading to reduced HIF-1α synthesis.

Nrf-2 Detoxification Pathway

Vanillic acid has been observed to induce the expression of Phase II detoxifying enzymes, such as GSTA-5, through the activation of the Nrf-2 signaling pathway.[3] This mechanism contributes to its protective effects against carcinogen-induced cellular damage.

References

- 1. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Role of Vanillic Acid against Diethylnitrosamine- and 1,2-Dimethylhydrazine-Induced Hepatocarcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Novel Benzoyl Hydrazone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating the detrimental effects of oxidative stress implicated in a wide array of human diseases. Among the diverse chemical scaffolds explored, benzoyl hydrazones have emerged as a promising class of molecules demonstrating significant antioxidant potential. Their unique structural features, including the azomethine group (-NHN=CH-), contribute to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1][2] This technical guide provides an in-depth overview of the in vitro antioxidant activity of novel benzoyl hydrazone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Quantitative Antioxidant Activity Data

The antioxidant capacity of benzoyl hydrazone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant strength of a compound, with lower values indicating higher potency. The following table summarizes the IC50 values for selected benzoyl hydrazone compounds from different studies, showcasing their activity in various antioxidant assays.

| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µM) | Superoxide Scavenging IC50 (µg/mL) | Metal Chelating Activity | Reference |

| Chloro-substituted hydrazone (meta) | 25.8 | - | - | - | |

| Chloro-substituted hydrazone (ortho) | 57 | - | - | - | |

| Hydrazide-hydrazone 5b | - | More potent than Trolox | - | - | [3] |

| 3,5-dimethoxy-4-hydroxybenzaldehyde derivatives (7e, 7j, 7m) | More active than BHT and α-TOC | Stood out as most active | - | Showed much better activity than α-TOC | [4] |

| Pyrrole-based hydrazone 7d | 24% inhibition at 1 mg/mL | 83% inhibition at 1 mg/mL | - | - | [5] |

| Pyrrole-based hydrazone 8d | 19% inhibition at 1 mg/mL | 89% inhibition at 1 mg/mL | - | - | [5] |

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide methodologies for key in vitro antioxidant assays commonly employed for benzoyl hydrazone compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[6][7]

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[6][7]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.[6][7]

-

Sample Preparation: Dissolve the benzoyl hydrazone compounds in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution.[6] Further dilute to obtain a series of concentrations.

-

Reaction: Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution (e.g., 100 µL) in a 96-well plate or a cuvette.[6]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[6]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore.[6]

Principle: The reduction of the pre-formed ABTS•+ by an antioxidant leads to a decrease in absorbance at approximately 734 nm.[6]

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][9]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds as described for the DPPH assay.

-

Reaction: Add a small volume of the sample solution (e.g., 20 µL) to the ABTS•+ working solution (e.g., 180 µL).[6]

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6-10 minutes) in the dark.[6]

-

Measurement: Measure the absorbance at 734 nm.[6]

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[9]

Superoxide Radical (O2•−) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are highly reactive oxygen species.

Principle: Superoxide radicals are generated in a non-enzymatic (e.g., PMS-NADH) or enzymatic (e.g., xanthine/xanthine oxidase) system and reduce a detector molecule such as nitroblue tetrazolium (NBT) to a colored formazan product. The presence of an antioxidant inhibits this reduction.[10][11][12]

Procedure (PMS-NADH system):

-

Reagent Preparation: Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (e.g., 62.4 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]

-

Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds.

-

Reaction: In a 96-well plate, mix the sample solution, NADH solution, and NBT solution. Initiate the reaction by adding the PMS solution.[11]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2-5 minutes).[11]

-

Measurement: Measure the absorbance at 560 nm.[11]

-

Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.[11]

Metal Chelating (Ferrous Ion, Fe2+) Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe2+), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[13]

Principle: The compound competes with a chromogenic indicator (e.g., ferrozine) for the binding of Fe2+. In the presence of a chelating agent, the formation of the colored ferrozine-Fe2+ complex is disrupted, leading to a decrease in color intensity.[13][14]

Procedure:

-

Reagent Preparation: Prepare solutions of FeCl2 (e.g., 2 mM) and ferrozine (e.g., 5 mM) in water or a suitable buffer.[13]

-

Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds.

-

Reaction: Mix the sample solution with the FeCl2 solution.[13]

-

Incubation: Incubate the mixture for a short period to allow for chelation.

-

Color Development: Add the ferrozine solution to the mixture.[13]

-

Incubation: Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for the formation of the ferrozine-Fe2+ complex.[13]

-

Calculation: The percentage of metal chelating activity is calculated, and the IC50 value is determined.[14]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of the antioxidant activity of novel benzoyl hydrazone compounds.

Caption: Generalized workflow for antioxidant activity screening of benzoyl hydrazones.

Potential Antioxidant Mechanism of Action

Benzoyl hydrazones can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response. One such critical pathway is the Nrf2-Keap1 pathway.

Caption: Potential modulation of the Nrf2-Keap1 signaling pathway by benzoyl hydrazones.

References

- 1. Synthesis and in vitro Antioxidant Activity of chloro-substituted Hydrazone | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 4. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. 2.7. Superoxide Free Radical Scavenging Test [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Anticancer Potential of 4-Hydroxy-3-methoxybenzohydrazide Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff bases derived from 4-hydroxy-3-methoxybenzohydrazide (a vanillin derivative) have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating significant potential as anticancer agents. This technical guide provides an in-depth overview of the synthesis, characterization, and anticancer properties of these compounds. It summarizes key quantitative data on their cytotoxic effects against various cancer cell lines, details the experimental protocols for their evaluation, and elucidates the proposed mechanisms of action, including the induction of apoptosis through specific signaling pathways. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular pathways, offering a clear and comprehensive resource for researchers in oncology and drug discovery.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Schiff bases, characterized by the presence of an azomethine (-HC=N-) group, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of Schiff bases derived from this compound, incorporating the vanillin moiety, have drawn considerable interest. This scaffold is believed to contribute to their biological activity, potentially through interactions with various cellular targets. This guide explores the synthesis, cytotoxic efficacy, and mechanistic underpinnings of this specific class of Schiff bases as potential anticancer therapeutics.

Synthesis and Characterization

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between this compound and a variety of substituted aldehydes or ketones.

General Synthesis Protocol

A common method for the synthesis of these Schiff bases involves the following steps[1][2]:

-

Preparation of this compound: This intermediate is synthesized by refluxing methyl 4-hydroxy-3-methoxybenzoate with hydrazine hydrate.

-

Schiff Base Formation: An equimolar amount of this compound is reacted with a selected aldehyde or ketone in a suitable solvent, such as ethanol. The reaction mixture is then refluxed for a specific duration, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is filtered, washed with a cold solvent, and purified by recrystallization to yield the final Schiff base product.

The synthesized compounds are then characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry, to confirm their chemical structures.

In Vitro Anticancer Activity

The anticancer potential of this compound Schiff bases has been evaluated against a range of human cancer cell lines. The cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values of various this compound Schiff bases and their metal complexes against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Zn(II) complex of L2H ligand | MDA-MB-231 | 16.18 | [1] |

| Zn(II) complex of L2H ligand | A549 | 11.10 | [1] |

| Unspecified Schiff base | A549 | 40.89 µg/mL | [1] |

| Di-n-butyltin(IV) complex 2 | HL-60, A549, HT-29, HCT-116, Caco-2 | Significant antiproliferative effects | [3] |

| Diphenyltin(IV) complex 4 | HL-60, A549, HT-29, HCT-116, Caco-2 | Significant antiproliferative effects | [3] |

Note: The specific structures of the ligands (e.g., L2H) are detailed in the cited literature. The conversion of µg/mL to µM depends on the molecular weight of the compound.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of these Schiff bases is mediated through the induction of apoptosis, or programmed cell death, in cancer cells. The proposed mechanism often involves the intrinsic or mitochondrial pathway.

A newly developed Schiff's base, potassium-N-(2-hydroxy-3-methoxy-benzaldehyde)-alaninate (PHMBA), has been shown to induce apoptosis and necrosis in both doxorubicin-sensitive and -resistant leukemia cells.[4] This effect is associated with oxidative stress and the mitochondrial pathway.[4] The generation of reactive oxygen species (ROS) appears to be a key event, leading to mitochondrial dysfunction and the subsequent activation of apoptotic cascades.[4]

Signaling Pathway

The induction of apoptosis by these Schiff bases can be visualized as a multi-step process:

Caption: Proposed apoptotic pathway induced by this compound Schiff bases.

This pathway highlights the central role of ROS generation and mitochondrial-mediated events in triggering cancer cell death.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the anticancer properties of this compound Schiff bases.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2,500 cells/well and allowed to adhere overnight.

-

Compound Treatment: The synthesized Schiff bases are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL) in the cell culture medium.[5] The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, 100 µL of a 0.5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.[6]

Protocol:

-

Cell Treatment: Cells are grown on coverslips and treated with the Schiff base at its IC50 concentration for a predetermined time.

-

Fixation: The cells are washed with PBS and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: The fixed cells are incubated with a DAPI staining solution.

-

Visualization: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei (apoptotic bodies).[6]

Experimental and Synthesis Workflow

The overall process from synthesis to the evaluation of anticancer properties can be visualized in the following workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. N′-(3-Ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotin(IV) complexes derived from Schiff base N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazone: synthesis, in vitro cytotoxicities and DNA/BSA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the mitochondrial pathway to induce apoptosis/necrosis through ROS by a newly developed Schiff's base to overcome MDR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Evaluation of 4-Hydroxy-3-methoxybenzohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and antimicrobial evaluation of 4-Hydroxy-3-methoxybenzohydrazide and its related hydrazone derivatives. Hydrazide-hydrazones are a significant class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The presence of the azomethine group (–NH–N=CH–) is often considered a key pharmacophore responsible for their biological significance.[2] This guide details the synthetic pathways, potential mechanisms of action, and standardized protocols for evaluating the antimicrobial efficacy of these compounds.

Synthesis of this compound Derivatives

The synthesis of aroyl hydrazones, including derivatives of this compound, is typically a two-step process. The initial step involves the formation of a hydrazide from its corresponding ester by reacting it with hydrazine hydrate. Subsequently, the synthesized hydrazide is condensed with an appropriate aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid, to yield the final hydrazide-hydrazone derivative.[3][4]

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde are active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The antimicrobial potency of these derivatives often surpasses that of the parent hydrazides.[3] The presence, number, and position of hydroxyl groups on the aromatic rings can significantly enhance the antimicrobial effects.[3][4]

Quantitative Antimicrobial Data

The following table summarizes the reported antimicrobial activities for derivatives of 4-hydroxybenzohydrazide.

| Compound | Test Organism | Concentration (ppm) | Result / Activity Exhibited | Reference |

| N'-benzylidene-4-hydroxybenzohydrazide | Staphylococcus aureus | 1000 | Antimicrobial activity observed | [5] |

| N'-benzylidene-4-hydroxybenzohydrazide | Escherichia coli | 1000 | Antimicrobial activity observed | [5] |

| N'-benzylidene-4-hydroxybenzohydrazide | Bacillus subtilis | 500 | Antimicrobial activity observed | [5] |

| N'-benzylidene-4-hydroxybenzohydrazide | Candida albicans | 500 | Antimicrobial activity observed | [5] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus | 1000 | Antimicrobial activity observed | [5] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 1000 | Antimicrobial activity observed | [5] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 1000 | Antimicrobial activity observed | [5] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Candida albicans | 500 | Antimicrobial activity observed | [5] |

Potential Mechanisms of Antimicrobial Action

Hydrazide derivatives are proposed to exert their antimicrobial effects by targeting various essential cellular processes in microorganisms. The exact mechanism can differ based on the specific structure of the compound.[1] Key reported mechanisms include the inhibition of enzymes crucial for cell wall synthesis and the disruption of DNA replication.[1][2]

Caption: Potential antimicrobial mechanisms of action for hydrazide derivatives.

Detailed Experimental Protocols

Accurate evaluation of antimicrobial activity requires standardized and reproducible experimental methods. The following protocols are widely used for screening and quantifying the efficacy of novel antimicrobial agents like this compound derivatives.

Protocol 1: General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol outlines the laboratory procedure for synthesizing hydrazide-hydrazone compounds.[1]

-

Dissolution: Dissolve the carboxylic acid hydrazide (1 mmol) in a suitable solvent (e.g., 25 mL of ethanol) within a reaction flask.

-

Addition of Carbonyl: Add the selected aldehyde or ketone (1 mmol) to the solution.

-

Catalysis: Introduce a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period of 3-4 hours, ensuring constant stirring.

-

Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent to remove impurities and dry it under reduced pressure. For higher purity, the product can be recrystallized from an appropriate solvent.[1]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[2][6] This method is considered the "gold standard" for determining the susceptibility of organisms to antimicrobials.[6]

-

Preparation of Compound Stock Solution: Dissolve the synthesized hydrazone derivative in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[7]

-

Microtiter Plate Preparation: Add 100 µL of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.[1][7]

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row, discarding the final 100 µL from the last well.[1] This creates a gradient of compound concentrations.

-

Preparation of Microbial Inoculum: Culture the test microorganism in the appropriate broth overnight at a suitable temperature (e.g., 37°C for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Inoculation: Add 10 µL of the standardized and diluted microbial suspension to each well (except for a sterility control well, which contains only broth).[1]

-

Controls: Prepare a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only).[1]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[1]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3: Agar Disc Diffusion Method

This method serves as a preliminary, qualitative test to screen for the antimicrobial activity of synthesized compounds.[7] It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism. A zone of inhibition around the disc indicates antimicrobial activity.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 7. benchchem.com [benchchem.com]

Crystal Structure Analysis of 4-Hydroxy-3-methoxybenzohydrazide and Its Derivatives: A Technical Guide

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 4-Hydroxy-3-methoxybenzohydrazide (vanillic acid hydrazide) has not been publicly reported. This guide, therefore, provides a comprehensive overview of the synthesis and crystal structure analysis of its closely related and extensively studied Schiff base derivatives. The methodologies and structural features discussed herein provide valuable insights into the probable solid-state behavior of the parent hydrazide.

Introduction

This compound, a derivative of the naturally occurring vanillic acid, is a versatile molecule in medicinal chemistry and materials science. Its derivatives, particularly hydrazones formed via condensation with various aldehydes, have garnered significant attention for their diverse biological activities. The three-dimensional arrangement of atoms and molecules in the solid state, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, polymorphism, and physicochemical properties. This guide details the experimental protocols and structural characteristics of these important compounds.

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves a two-step process. First, this compound is synthesized from its corresponding ester. Subsequently, it is condensed with an appropriate aldehyde or ketone to form the Schiff base hydrazone.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation reaction between this compound and an aldehyde.[1]

Experimental Protocol:

-

Dissolve equimolar amounts of this compound and the desired aldehyde in a suitable solvent, such as ethanol or methanol.[2][3]

-

The mixture is often refluxed for several hours to ensure the completion of the reaction.[2]

-

Upon cooling, the resulting Schiff base derivative often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[2][4]

Crystal Structure Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement in a crystalline solid.[5]

Data Collection and Processing

Experimental Protocol:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.

-

The collected data is then processed, which includes integration of reflection intensities and corrections for absorption.

Structure Solution and Refinement

Experimental Protocol:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically located in difference Fourier maps or placed in calculated positions and refined using a riding model.

Structural Insights from Derivatives of this compound

The crystal structures of numerous Schiff base derivatives of this compound have been determined, revealing key structural features.

Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate | C₁₆H₁₆N₂O₄·H₂O | Monoclinic | P2₁/c | 7.942(1) | 21.273(2) | 10.246(1) | 106.596(2) | 1659.0(3) | 4 | [6] |

| N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₄N₂O₃ | Orthorhombic | Pbca | 12.342(2) | 7.854(2) | 27.889(3) | 90 | 2703.4(9) | 8 | [7] |

| N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide monohydrate | C₁₄H₁₃N₃O₃·H₂O | Monoclinic | P2₁/n | - | - | - | - | - | - | [8] |

| (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate | C₁₉H₁₈N₂O₄ | Monoclinic | P2₁/n | 8.375(2) | 22.018(6) | 9.237(3) | 106.271(3) | 1635.1(8) | 4 | [2] |

| 4-hydroxy-3-methoxy-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide methanol (1:1) | C₁₅H₁₃ClN₂O₄·CH₃OH | Monoclinic | P12₁/n1 | 7.429(3) | 17.524(3) | 12.596(2) | 91.196(3) | 1639.5 | 4 | [3] |

Molecular Conformation and Hydrogen Bonding

A recurring feature in the crystal structures of these derivatives is the presence of extensive hydrogen bonding networks. These interactions, including N—H···O, O—H···N, and O—H···O, play a crucial role in stabilizing the crystal packing, often linking molecules into one-, two-, or three-dimensional supramolecular architectures.[6][7] The dihedral angle between the aromatic rings in these molecules varies, indicating different degrees of twisting in the molecular conformation.[6][7]

Other Analytical Techniques

In conjunction with single-crystal X-ray diffraction, other analytical techniques are essential for a comprehensive characterization of these compounds.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule. The FT-IR spectra of hydrazide derivatives typically show absorption bands for N-H, C=O (amide), and C=N groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure in solution, helping to confirm the successful synthesis of the target compound.[9][10]

Computational Studies

-

Density Functional Theory (DFT): DFT calculations are often employed to complement experimental data. These theoretical studies can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of the molecules, providing deeper insights into their reactivity and behavior.[11][12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]